molecular formula C25H26N2O6 B11109216 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide

Cat. No.: B11109216
M. Wt: 450.5 g/mol
InChI Key: JDSVRSZHKLDDDG-UHFFFAOYSA-N
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Description

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the chromene and piperidine intermediates, followed by their spirocyclization. The final step involves the acetylation of the phenylacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more stable, less reactive forms of the compound.

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
  • 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
  • 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide

Uniqueness

What sets 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide apart from similar compounds is its specific acetylphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique feature makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(3-acetylphenyl)acetamide

InChI

InChI=1S/C25H26N2O6/c1-16(28)18-4-3-5-19(12-18)26-24(31)15-32-20-6-7-21-22(30)14-25(33-23(21)13-20)8-10-27(11-9-25)17(2)29/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,26,31)

InChI Key

JDSVRSZHKLDDDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C

Origin of Product

United States

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